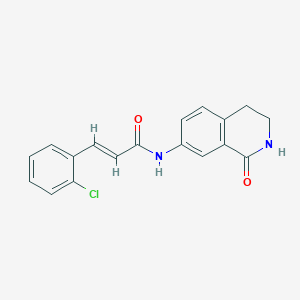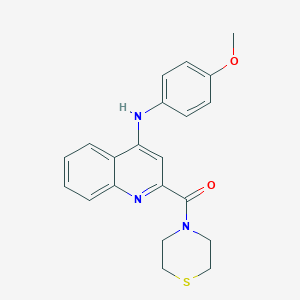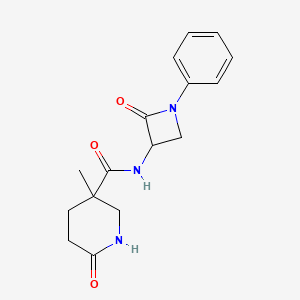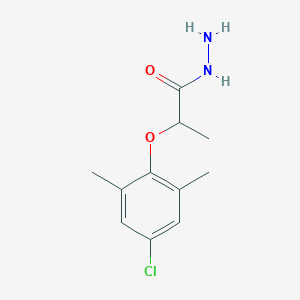![molecular formula C14H13FN4S B2703433 1-(4-氟苯基)-4-丙基硫代吡唑并[3,4-d]嘧啶 CAS No. 893933-19-2](/img/structure/B2703433.png)
1-(4-氟苯基)-4-丙基硫代吡唑并[3,4-d]嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolopyrimidines involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . The yield of the synthesis process can reach up to 88% .Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” includes a pyrazolopyrimidine core with a fluorophenyl group at the 1-position and a propylsulfanyl group at the 4-position .Chemical Reactions Analysis
Pyrazolopyrimidines can undergo various chemical reactions. For instance, when compounds were reacted with hydrazine hydrate in tetrahydrofuran at ambient temperature, they produced the corresponding derivatives .科学研究应用
功能性荧光团开发
研究人员开发了一种一锅法合成3-甲酰吡唑并[1,5-a]嘧啶,该化合物被用作创建新型功能性荧光团的战略中间体。这些化合物表现出显着的荧光和光物理性质,使其成为生物和环境检测应用中荧光探针的潜在候选者 Juan C Castillo, Alexis Tigreros, J. Portilla, 2018.
认知障碍治疗
设计并合成了一组多样化的3-氨基吡唑并[3,4-d]嘧啶酮,显示出对磷酸二酯酶1 (PDE1)的有效抑制。这种抑制与治疗与各种神经退行性和神经精神疾病相关的认知缺陷有关,突出了这些化合物在中枢神经系统疾病中的治疗潜力 Peng Li, Hailin Zheng, Jun Zhao, et al., 2016.
用于PET成像的放射性配体开发
一系列新型2-苯基吡唑并[1,5-a]嘧啶乙酰胺已被确定为转运蛋白(18 kDa)的选择性配体,其中一种化合物DPA-714被设计用于标记氟-18。这一进展促进了使用正电子发射断层扫描(PET)进行体内成像,证明了该化合物在医学诊断和研究中的潜力 F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008.
抗菌活性
已合成了一些吡唑并[3,4-d]嘧啶衍生物并评估了它们的抗菌活性。研究发现,某些衍生物对各种细菌菌株显示出有希望的结果,表明在开发新的抗菌剂方面具有潜在用途 S. Rostamizadeh, Masoomeh Nojavan, R. Aryan, et al., 2013.
针对革兰氏阳性菌的新型抗菌剂
对6-苯胺基吡唑并[3,4-d]嘧啶-4-酮(一类新的dGTP类似物)的研究表明,它们可以抑制金黄色葡萄球菌和其他革兰氏阳性菌中的DNA聚合酶III。这些发现表明,这些化合物是一类新型抗菌剂,对革兰氏阳性菌感染具有良好的活性 Amjad Ali, G. Taylor, K. Ellsworth, et al., 2003.
未来方向
The future directions in the research of pyrazolopyrimidines could involve the development of new pyrimidines as anti-inflammatory agents . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity could be a potential area of research .
作用机制
Target of Action
The primary target of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The result of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine’s action is the significant inhibition of cell proliferation . This is evidenced by its cytotoxic activities against various cell lines, including MCF-7 and HCT-116 .
生化分析
Biochemical Properties
1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes . Additionally, it has been suggested to have potential inhibitory effects on protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The effects of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine on cellular processes are significant. It has been reported to inhibit the growth of certain cell lines . Furthermore, it has been suggested to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine involves binding interactions with biomolecules and changes in gene expression. It has been reported to inhibit protein kinases, which could lead to changes in cell growth, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
It has been reported to suppress inflammation in different mouse models , suggesting potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 1-(4-Fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine vary with different dosages in animal models. While specific dosage effects have not been reported, it has been shown to suppress inflammation in different mouse models , indicating potential dose-dependent effects.
Metabolic Pathways
It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in various metabolic pathways .
属性
IUPAC Name |
1-(4-fluorophenyl)-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h3-6,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZOTEQENOAQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)








![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2703367.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2703370.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)